molecular formula C14H9Cl2FO3 B12996508 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid

3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid

Cat. No.: B12996508
M. Wt: 315.1 g/mol
InChI Key: RARMHUYPDSQLTQ-UHFFFAOYSA-N
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Description

3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro and fluoro substituents on the benzyl and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid can be achieved through a multi-step process involving the following key steps:

  • Preparation of 2-chloro-4-fluorobenzyl alcohol

      Starting Material: 2-chloro-4-fluorobenzaldehyde

      Reagent: Sodium borohydride (NaBH4)

      Conditions: Reduction reaction in methanol at room temperature

  • Formation of 2-chloro-4-fluorobenzyl chloride

      Starting Material: 2-chloro-4-fluorobenzyl alcohol

      Reagent: Thionyl chloride (SOCl2)

      Conditions: Reflux in dichloromethane

  • Synthesis of this compound

      Starting Material: 3-chloro-4-hydroxybenzoic acid

      Reagent: 2-chloro-4-fluorobenzyl chloride

      Conditions: Base-catalyzed etherification using potassium carbonate (K2CO3) in acetone

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid undergoes various chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or thiols

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Oxidation Reactions

      Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

      Conditions: Conducted in acidic or basic media

  • Reduction Reactions

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

      Conditions: Typically performed in anhydrous solvents like tetrahydrofuran (THF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid has several scientific research applications, including:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules
    • Employed in the development of new synthetic methodologies
  • Biology

    • Investigated for its potential as a biochemical probe to study enzyme-substrate interactions
    • Explored for its antimicrobial and antifungal properties
  • Medicine

    • Studied for its potential as a lead compound in drug discovery and development
    • Evaluated for its anti-inflammatory and analgesic effects
  • Industry

    • Utilized in the production of specialty chemicals and materials
    • Applied in the formulation of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorobenzoic acid

    • Similar structure but lacks the benzyl ether moiety
    • Used in the synthesis of pharmaceuticals and agrochemicals
  • 2-Chloro-4-fluorobenzyl alcohol

    • Precursor in the synthesis of 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid
    • Employed in organic synthesis as an intermediate
  • 4-Chloro-2-fluorobenzoic acid

    • Structural isomer with different substitution pattern
    • Utilized in the preparation of liquid crystals and other advanced materials

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H9Cl2FO3

Molecular Weight

315.1 g/mol

IUPAC Name

3-chloro-4-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid

InChI

InChI=1S/C14H9Cl2FO3/c15-11-6-10(17)3-1-9(11)7-20-13-4-2-8(14(18)19)5-12(13)16/h1-6H,7H2,(H,18,19)

InChI Key

RARMHUYPDSQLTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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